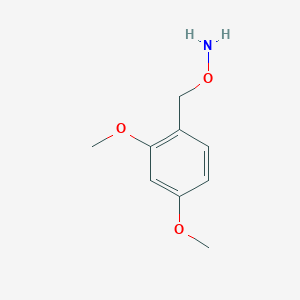O-(2,4-Dimethoxybenzyl)hydroxylamine
CAS No.: 216067-66-2
Cat. No.: VC3739448
Molecular Formula: C9H13NO3
Molecular Weight: 183.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 216067-66-2 |
|---|---|
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 183.2 g/mol |
| IUPAC Name | O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine |
| Standard InChI | InChI=1S/C9H13NO3/c1-11-8-4-3-7(6-13-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3 |
| Standard InChI Key | HNACNYOQQGUSRD-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CON)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)CON)OC |
Introduction
Physical and Chemical Properties
O-(2,4-Dimethoxybenzyl)hydroxylamine possesses distinct physical and chemical properties that influence its behavior in various applications. Understanding these properties is essential for researchers working with this compound in synthetic or biological contexts.
Basic Properties
The compound has a molecular formula of C9H13NO3 and a molecular weight of 183.2 g/mol . The structure consists of a benzene ring with methoxy groups at the 2 and 4 positions, and a hydroxylamine group attached through a methylene bridge. This arrangement confers specific chemical reactivity patterns and physical characteristics to the molecule.
Physical Properties
The physical properties of O-(2,4-Dimethoxybenzyl)hydroxylamine are summarized in Table 1 below:
| Property | Value |
|---|---|
| Molecular Weight | 183.204 g/mol |
| Density | 1.1±0.1 g/cm³ |
| Boiling Point | 321.6±32.0 °C at 760 mmHg |
| Flash Point | 164.6±18.8 °C |
| Index of Refraction | 1.520 |
| Vapour Pressure | 0.0±0.7 mmHg at 25°C |
| Exact Mass | 183.089539 |
| Storage Condition | 2-8°C |
Table 1: Physical properties of O-(2,4-Dimethoxybenzyl)hydroxylamine
Chemical Properties and Reactivity
O-(2,4-Dimethoxybenzyl)hydroxylamine exhibits chemical properties typical of hydroxylamine derivatives. The compound's reactivity is largely determined by the hydroxylamine functional group, which can act as both a nucleophile and a reducing agent in chemical reactions. The dimethoxybenzyl group influences the electronic properties of the molecule, affecting its reactivity and stability in various chemical environments. The compound shows particular affinity for coordination with metal ions, especially iron in heme-containing proteins, which contributes to its biological activity in enzyme inhibition .
Synthesis Methods
The synthesis of O-(2,4-Dimethoxybenzyl)hydroxylamine typically employs well-established organic chemistry methodologies. Several approaches have been documented in the literature, with the Mitsunobu reaction being among the most common.
Mitsunobu Reaction Pathway
The primary synthetic route for O-(2,4-Dimethoxybenzyl)hydroxylamine involves a two-step process beginning with a Mitsunobu reaction. This approach starts with 2,4-dimethoxybenzyl alcohol and N-hydroxyphthalimide in the presence of triphenylphosphine and diisopropylazodicarboxylate (DIAD) . The reaction proceeds through the formation of an O-(2,4-dimethoxybenzyl)-N-hydroxyphthalimide intermediate, which is subsequently deprotected to yield the desired product.
The general synthetic procedure can be outlined as follows:
-
The Mitsunobu reaction between 2,4-dimethoxybenzyl alcohol and N-hydroxyphthalimide forms the phthalimide-protected intermediate.
-
Deprotection using hydrazine monohydrate removes the phthalimide group, resulting in the formation of O-(2,4-Dimethoxybenzyl)hydroxylamine .
Alternative Synthetic Approaches
While the Mitsunobu reaction represents the most common approach, alternative methods for synthesizing O-(2,4-Dimethoxybenzyl)hydroxylamine have been developed. These include solid-phase synthesis techniques that are particularly useful for creating libraries of hydroxylamine derivatives . Solid-phase methods offer advantages in terms of purification simplicity and potential for automation, making them attractive for large-scale or high-throughput synthesis applications.
Biological Activity and Applications
O-(2,4-Dimethoxybenzyl)hydroxylamine demonstrates diverse biological activities, particularly in enzyme inhibition, making it valuable for various research and therapeutic applications.
Inhibition of Histone Deacetylases
O-(2,4-Dimethoxybenzyl)hydroxylamine is primarily recognized for its ability to inhibit histone deacetylases (HDACs), enzymes that remove acetyl groups from histones and thereby regulate gene expression. By inhibiting these enzymes, the compound can modify gene expression patterns, potentially affecting cellular processes relevant to disease conditions. This activity has positioned O-(2,4-Dimethoxybenzyl)hydroxylamine as a compound of interest in epigenetic research and drug development.
Cancer Therapy Applications
The compound has been investigated for potential applications in cancer therapy, primarily due to its HDAC inhibitory properties. Research indicates that O-(2,4-Dimethoxybenzyl)hydroxylamine can inhibit cancer cell growth by altering gene expression patterns critical for cell proliferation and survival. Studies have demonstrated antitumor activity in vivo, suggesting potential therapeutic value in oncology. The compound's ability to modify cancer cell behavior without excessive toxicity makes it an attractive candidate for further development in anticancer drug research.
Activity Against Trypanosomiasis
Beyond cancer applications, O-(2,4-Dimethoxybenzyl)hydroxylamine has demonstrated efficacy against trypanosomiasis, a parasitic disease caused by trypanosomes. The compound inhibits protein synthesis and cell division in these parasites, processes essential for their survival and reproduction. This antiparasitic activity broadens the potential therapeutic applications of the compound beyond cancer treatment.
Role in Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibition
O-(2,4-Dimethoxybenzyl)hydroxylamine belongs to the O-alkylhydroxylamine class, members of which have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is an enzyme that plays a crucial role in immune regulation and has been implicated in various pathological conditions, including cancer and chronic viral infections. The ability of O-alkylhydroxylamines to inhibit IDO1 occurs through coordination with the heme iron at the enzyme's active site, mimicking transition states in the enzyme's catalytic mechanism.
Studies on related O-alkylhydroxylamines have demonstrated:
-
Nanomolar-level inhibitory potency against IDO1
-
Excellent cell-based activity
-
Limited toxicity
-
High ligand efficiency values, considered important for successful drug development
Use in Organic Synthesis
In addition to its biological applications, O-(2,4-Dimethoxybenzyl)hydroxylamine serves as a versatile tool in organic synthesis. The compound functions as a protecting group in the synthesis of hydroxamic acids, with the 2,4-dimethoxybenzyl group being easily introduced and removed under mild conditions. This characteristic makes it valuable in multistep organic syntheses where selective protection and deprotection of functional groups are required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume